1-Bromo-7-methoxyisoquinoline

Purity Specification Procurement Standard HPLC

1-Bromo-7-methoxyisoquinoline (CAS 849132-12-3, PubChem CID is a heteroaromatic building block belonging to the halogenated isoquinoline class, with the molecular formula C₁₀H₈BrNO and a molecular weight of 238.08 g/mol. The compound features a bromine atom at the C-1 position and a methoxy substituent at C-7 on the isoquinoline scaffold, a substitution pattern that confers distinct electronic properties and sites for chemoselective derivatization.

Molecular Formula C10H8BrNO
Molecular Weight 238.08 g/mol
CAS No. 849132-12-3
Cat. No. B11872235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-7-methoxyisoquinoline
CAS849132-12-3
Molecular FormulaC10H8BrNO
Molecular Weight238.08 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C=CN=C2Br
InChIInChI=1S/C10H8BrNO/c1-13-8-3-2-7-4-5-12-10(11)9(7)6-8/h2-6H,1H3
InChIKeyKCGNNDOEGPSUBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-7-methoxyisoquinoline (CAS 849132-12-3): Core Identity and Physicochemical Baseline for Procurement


1-Bromo-7-methoxyisoquinoline (CAS 849132-12-3, PubChem CID 71406655) is a heteroaromatic building block belonging to the halogenated isoquinoline class, with the molecular formula C₁₀H₈BrNO and a molecular weight of 238.08 g/mol [1]. The compound features a bromine atom at the C-1 position and a methoxy substituent at C-7 on the isoquinoline scaffold, a substitution pattern that confers distinct electronic properties and sites for chemoselective derivatization [1]. Its computed XLogP3 of 3.1 and topological polar surface area of 22.1 Ų position it within favorable property space for fragment-based elaboration [1]. Procured as a ≥95% purity solid with long-term storage recommended in cool, dry conditions , this intermediate serves as a key precursor in medicinal chemistry programs targeting kinase inhibition and nuclear receptor modulation .

Why 1-Bromo-7-methoxyisoquinoline Cannot Be Replaced by Generic Isoquinoline Building Blocks


The C-1 position of isoquinoline is electronically activated by the adjacent nitrogen, making halogen substitution here uniquely reactive for palladium-catalyzed cross-couplings compared to other ring positions . Introducing a 7-methoxy group further modulates the electron density of the ring system, influencing both the rate of oxidative addition at C-1 and the direction of subsequent electrophilic aromatic substitution [1]. Regioisomeric analogs such as 1-bromo-6-methoxyisoquinoline or 1-bromo-8-methoxyisoquinoline, while sharing the same molecular formula and weight, present the methoxy group at different positions, altering steric and electronic profiles that affect receptor binding, metabolic stability, and the geometry of derived polycyclic scaffolds . Furthermore, 1-chloro-7-methoxyisoquinoline, though less expensive, exhibits markedly slower oxidative addition with palladium(0) catalysts—a kinetic barrier that compromises cross-coupling yields under identical conditions [2].

Head-to-Head Quantitative Differentiation of 1-Bromo-7-methoxyisoquinoline Against Its Closest Analogs


Purity Advantage: 1-Bromo-7-methoxyisoquinoline (97%) vs. Generic 1-Bromo-X-methoxyisoquinoline Isomers (95%)

As a specialized building block, the target compound is commercially available at 97% purity (Leyan Product No. 2042085), whereas the regioisomer 1-bromo-6-methoxyisoquinoline (CAS 1196152-83-6) is commonly supplied at 95% purity . The 2-percentage-point purity difference reduces overall impurities by approximately 40% (from 5% total impurities to 3%), which is critical for multi-step synthetic sequences where side-product accumulation erodes yields disproportionately .

Purity Specification Procurement Standard HPLC

Cross-Coupling Reactivity: C1-Br in Isoquinoline Enables Suzuki-Miyaura Arylation Under Milder Conditions Than C1-Cl Analogs

The C1-Br bond in 1-bromo-7-methoxyisoquinoline undergoes oxidative addition with Pd(0) species at a rate approximately 50–100 times faster than the corresponding C1-Cl bond in 1-chloro-7-methoxyisoquinoline [1]. This class-level kinetic advantage is well-documented for 2-halopyridines and isoquinolines, where the electron-withdrawing ring nitrogen activates the C-X bond for Pd insertion [1]. Practically, this enables Suzuki-Miyaura couplings with arylboronic acids at temperatures as low as 80–100 °C, whereas the chloro analog typically requires microwave irradiation at 110 °C or higher to achieve comparable conversion [2].

Cross-Coupling Suzuki-Miyaura Palladium Catalysis Building Block

Regioisomeric Differentiation: 7-Methoxy Substitution Directs Electrophilic Chemistry Differently Than 6- or 8-Methoxy Isomers

The 7-methoxy group in 1-bromo-7-methoxyisoquinoline exerts an electron-donating resonance effect (+M) that selectively activates the C-5 and C-8 positions for electrophilic aromatic substitution, while the C-6 position remains relatively deactivated [1]. By contrast, 1-bromo-6-methoxyisoquinoline activates C-5 and C-7, and 1-bromo-8-methoxyisoquinoline activates C-5 and C-7 with different relative reactivity [1]. This positional effect has been experimentally harnessed: 7-methoxyisoquinoline-derived building blocks undergo regioselective direct ring metalation at C-8, whereas 6-methoxy analogs preferentially metalate at C-5, leading to different downstream benzylisoquinoline alkaloid scaffolds [2].

Regioselectivity Electrophilic Substitution SAR Building Block

Nurr1 Inverse Agonist Activity: A Distinct Biological Profile Not Shared by Unsubstituted 1-Bromoisoquinoline

While 1-bromo-7-methoxyisoquinoline itself has not been profiled, structurally elaborated isoquinolines bearing methoxy and bromo substituents have demonstrated inverse agonist activity at the human Nurr1 (NR4A2) nuclear receptor with IC₅₀ values in the range of 50,000–100,000 nM in Gal4-hybrid reporter gene assays in HEK293T cells [1]. In contrast, unsubstituted 1-bromoisoquinoline (CAS 1532-71-4) lacks the methoxy group required for productive hydrogen bonding with the Nurr1 ligand-binding domain and shows negligible activity in the same assay format [2]. This suggests that the 7-methoxy group is a critical pharmacophoric element for engaging the Nurr1 allosteric pocket, and that 1-bromo-7-methoxyisoquinoline is a privileged starting scaffold for developing biased Nurr1 modulators for Parkinson's disease and neuroinflammation [3].

Nuclear Receptor Nurr1 NR4A2 Inverse Agonist

Physicochemical Property Differentiation: XLogP3 and TPSA Dictate Fragment Elaboration Strategy Relative to Regioisomers

The computed properties of 1-bromo-7-methoxyisoquinoline (XLogP3 = 3.1, TPSA = 22.1 Ų, H-bond acceptors = 2, H-bond donors = 0) place it within Lipinski-compliant fragment space [1]. When the methoxy group is moved to position 6 (1-bromo-6-methoxyisoquinoline, CAS 1196152-83-6), the XLogP3 increases to approximately 3.2–3.3 due to altered molecular dipole alignment, while TPSA remains constant . This subtle logP shift can influence the lipophilic ligand efficiency (LLE) of derived lead compounds by approximately 0.1–0.2 log units per heavy atom, which becomes significant during multi-parameter optimization where maintaining LLE > 5 is a key decision gate [2].

Physicochemical Properties Drug-likeness Fragment-Based Drug Design ADME

Optimal Scientific and Procurement Scenarios for 1-Bromo-7-methoxyisoquinoline (CAS 849132-12-3)


Medicinal Chemistry: Kinase Inhibitor Library Synthesis via Regioselective Suzuki-Miyaura Elaboration

The C-1 bromine of 1-bromo-7-methoxyisoquinoline is primed for palladium-catalyzed Suzuki-Miyaura cross-coupling with aryl and heteroaryl boronic acids. Because the C-Br bond undergoes oxidative addition approximately 50–100-fold faster than C-Cl [1], chemists can perform chemoselective C-1 arylation in the presence of other halogen substituents (such as Cl or F at other ring positions) under mild conditions (Pd(dppf)Cl₂, Na₂CO₃, 80 °C, 4 h), thereby generating diverse 1-aryl-7-methoxyisoquinoline libraries for kinase selectivity profiling [2].

Neuroscience Drug Discovery: Nurr1 (NR4A2) Modulator Hit Expansion

Methoxy-substituted isoquinoline scaffolds engage the Nurr1 ligand-binding domain and exhibit inverse agonist activity with IC₅₀ values in the 50,000–100,000 nM range [3]. Starting from 1-bromo-7-methoxyisoquinoline (97% purity), researchers can rapidly diversify the C-1 position to improve potency while retaining the 7-methoxy pharmacophore essential for Nurr1 hydrogen bonding, supporting hit-to-lead campaigns for Parkinson's disease and neuroinflammatory indications [3]. Unlike simpler 1-bromoisoquinoline, this scaffold already possesses the critical 7-methoxy group, saving two synthetic steps [4].

Natural Product Total Synthesis: Protoberberine and Benzylisoquinoline Alkaloid Construction

The 7-methoxy substitution pattern directs regioselective C-8 metalation upon treatment with TMPMgCl·LiCl, enabling convergent assembly of the tetracyclic protoberberine core via C-1 cross-coupling followed by C-8 homologation [5]. Published routes using analogous 6,7-dimethoxyisoquinoline building blocks have achieved carbinol formation in 69% yield [5]. The 97% purity specification of 1-bromo-7-methoxyisoquinoline minimizes byproduct formation in the subsequent Pictet-Spengler cyclization, critical for obtaining alkaloid natural products with >95% diastereomeric purity .

Fragment-Based Drug Discovery (FBDD): CNS-Penetrant Lead Generation

With XLogP3 = 3.1 and TPSA = 22.1 Ų, 1-bromo-7-methoxyisoquinoline occupies favorable CNS MPO (multiparameter optimization) space for fragment elaboration [6]. The C-1 bromine provides a single, unambiguous vector for fragment growth, while the 7-methoxy group contributes polarity without introducing a hydrogen bond donor (HBD = 0), preserving membrane permeability. Teams sourcing 97% purity material reduce the risk of fragment library contamination by brominated impurities that could generate false positives in SPR or TSA primary screens [6].

Quote Request

Request a Quote for 1-Bromo-7-methoxyisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.